molecular formula C14H6O3 B14698163 Acenaphtho[5,6-cd]pyran-1,3-dione CAS No. 21973-76-2

Acenaphtho[5,6-cd]pyran-1,3-dione

Cat. No.: B14698163
CAS No.: 21973-76-2
M. Wt: 222.19 g/mol
InChI Key: RXWWWTIAYIDYLC-UHFFFAOYSA-N
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Description

Acenaphtho[5,6-cd]pyran-1,3-dione is a polycyclic aromatic compound characterized by a fused acenaphthene core integrated with a pyran-dione moiety. For example, 6,7-dihydrothis compound (a reduced derivative) is a precursor in synthesizing thiadiazine-containing polycyclic systems . The compound’s fused aromatic system likely confers stability and electronic properties suitable for applications in materials science or medicinal chemistry, though further experimental validation is required.

Properties

CAS No.

21973-76-2

Molecular Formula

C14H6O3

Molecular Weight

222.19 g/mol

IUPAC Name

6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10,12-hexaene-5,7-dione

InChI

InChI=1S/C14H6O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h1-6H

InChI Key

RXWWWTIAYIDYLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[5,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound compounds .

Comparison with Similar Compounds

Key Differences :

  • Structure : Contains a saturated pyran ring (dihydro form), reducing aromaticity compared to the fully unsaturated parent compound.
  • Synthesis : Prepared via DDQ-mediated oxidation of its thiadiazine derivative, highlighting its role as a synthetic intermediate .
  • Applications : Classified as a controlled product with a short shelf life, suggesting sensitivity to degradation or regulatory restrictions .

Acenaphtho[5,6-cd][1,2,6]thiadiazine 33

Key Differences :

  • Structure : Replaces the pyran-dione ring with a 1,2,6-thiadiazine ring, introducing sulfur and nitrogen heteroatoms.
  • Synthesis : Derived from 6,7-dihydrothis compound via oxidation, demonstrating modularity in polycyclic system construction .

Acenaphtho(1,2-b)quinoxaline

Key Differences :

  • Structure: Features a quinoxaline ring fused to acenaphthene, differing in heteroatom placement (two nitrogen atoms vs. oxygen in pyran-dione).
  • Applications : Likely used in organic electronics due to extended π-conjugation.

6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

Key Differences :

  • Structure : Incorporates a nitro group and a naphthalene core instead of acenaphthene, altering solubility and reactivity.
  • Synthesis : Marketed as a specialty chemical with applications in dye synthesis or as a nitration substrate .
  • Properties : Higher polarity due to the nitro group, as reflected in its XLogP3 (estimated ~2.5–3.0).

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione

Key Differences :

  • Structure : Includes a dimethyl-substituted dihydropyran ring, enhancing steric bulk and hydrophobicity (XLogP3 = 2.2) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Heteroatoms Molecular Formula XLogP3 Key Applications
This compound Acenaphthene + pyran O C₁₅H₈O₃ ~3.0* Materials chemistry
6,7-Dihydrothis compound Dihydropyran O C₁₅H₁₀O₃ ~2.5* Synthetic intermediate
Acenaphtho(1,2-b)quinoxaline Acenaphthene + quinoxaline N C₁₈H₁₀N₂ ~3.8* Organic electronics
6-Nitro-naphtho[1,8-cd]pyran-1,3-dione Naphthalene + pyran O, NO₂ C₁₃H₅NO₅ ~2.7 Dye synthesis
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione Naphthalene + dihydropyran O C₁₅H₁₄O₃ 2.2 Medicinal chemistry

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Flexibility : The dihydro derivative of this compound serves as a versatile precursor for heterocyclic systems like thiadiazines, emphasizing its utility in modular synthesis .
  • Structure-Activity Relationships (SAR) : Substituents on the pyran-dione scaffold (e.g., nitro groups, dimethyl moieties) significantly alter physicochemical properties and biological activity. For instance, nitro groups enhance electrophilicity, while dimethyl groups increase lipophilicity .
  • Regulatory Considerations : Controlled handling requirements for the dihydro derivative suggest instability or reactivity under standard conditions, necessitating specialized storage and transport protocols .

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